![molecular formula C18H25N5O2S B2380954 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 887838-93-9](/img/structure/B2380954.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is often used as a pesticide, a precursor to glyphosate (a broad-spectrum herbicide), and an organic synthesis reagent . It has a molecular formula of C10H17N5OS and a molecular weight of 255.34 .
Synthesis Analysis
A common method of synthesizing (5-amino-1H-1,2,4-triazol-3-yl) acetic acid, a related compound, involves reacting 1-(4-amino-1H-1,2,4-triaryl) ketone with sodium cyanide, then heating to produce the related triazole derivatives, and finally undergoing acid hydrolysis to obtain the final product .Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring in its structure . This heterocyclic core is characterized by multidirectional biological activity .Chemical Reactions Analysis
The compound is part of the 1,2,4-triazole class of compounds, which have been proven to exhibit significant antibacterial activity . In vitro evaluation of antibacterial activity was carried out for N-benzothiazole derivatives of 2-[4-(naphthalen-1-yl)-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-ylthio]acetamide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.34 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Antiviral and Virucidal Activity
Compounds related to the mentioned chemical structure have been synthesized and assessed for their antiviral and virucidal activities against human viruses like adenovirus and ECHO-9 virus. Some derivatives showed potential in reducing viral replication, indicating the compound's relevance in developing new antiviral drugs (Wujec et al., 2011).
Antimicrobial and Antibacterial Applications
A variety of compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial properties. These studies encompass the development of new compounds with potential antibacterial and antifungal activities, contributing to the search for novel antibiotics and antimicrobial agents. For instance, derivatives have demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida albicans, showcasing their potential as broad-spectrum antimicrobial agents (Baviskar et al., 2013).
Anticancer Activity
Research into the anticancer properties of structurally similar compounds has shown promising results. For example, complexes derived from tetrazole-triazole compounds with metals like gold (III) and nickel (II) exhibited cytotoxic effects on cancer cell lines, such as the MCF-7 breast cancer line. The gold(III) complex, in particular, demonstrated higher cytotoxicity, highlighting the potential application of these compounds in cancer therapy (Ghani & Alabdali, 2022).
Enzyme Inhibition for Drug Development
Compounds with the mentioned chemical scaffold have been explored for their enzyme inhibitory activities, which is crucial for developing drugs targeting specific enzymes. Studies on synthesized derivatives reveal their potential to inhibit enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzyme inhibitors play a significant role in treating conditions such as glaucoma, Alzheimer's disease, and myasthenia gravis, indicating the compound's utility in medicinal chemistry (Virk et al., 2018).
Synthesis and Structural Studies
Further research includes the synthesis and crystal structure analysis of compounds containing similar functional groups, aiding in the understanding of their chemical behavior and interaction mechanisms. These studies contribute to the broader field of chemical synthesis and material science, offering insights into the design and development of new materials with specific properties (Cai et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
The 1,2,4-triazole class of compounds, to which this compound belongs, has been the subject of a large volume of research due to their significant antibacterial activity . This research is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-12-8-9-15(25-2)14(10-12)20-16(24)11-26-18-22-21-17(23(18)19)13-6-4-3-5-7-13/h8-10,13H,3-7,11,19H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLWFDDZDBROY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-Chlorophenyl)-3-[(3-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
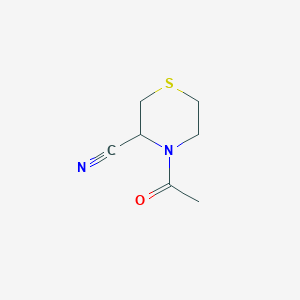
![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)
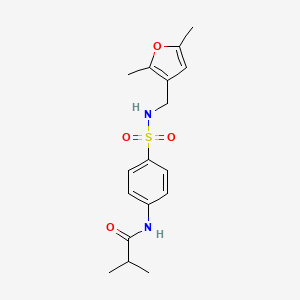
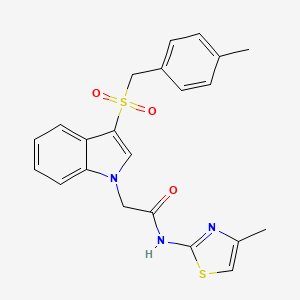
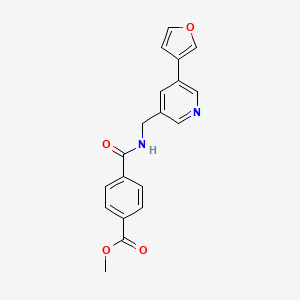
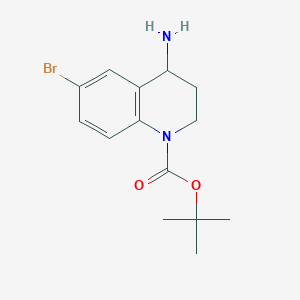
![1-((5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380883.png)
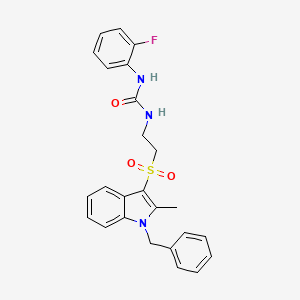
![N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2380886.png)
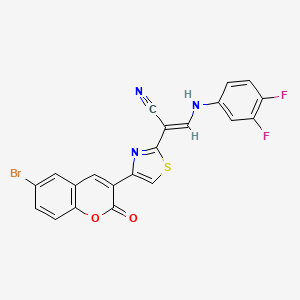
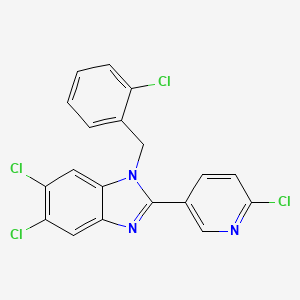
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2380889.png)
